

Comparison of DNAN and FOX-7 in melt-cast formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Dinitroanisole**

Cat. No.: **B092663**

[Get Quote](#)

An Objective Comparison of DNAN and FOX-7 in Melt-Cast Formulations

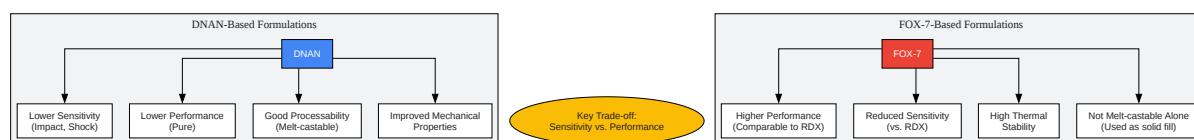
In the realm of insensitive munitions (IM), the development of safer and more effective melt-cast explosive formulations is a primary objective. **2,4-Dinitroanisole** (DNAN) and 1,1-diamino-2,2-dinitroethene (FOX-7) have emerged as key materials in this pursuit, often considered as replacements for traditional explosives like TNT and RDX. This guide provides a detailed, data-driven comparison of DNAN and FOX-7 in various melt-cast formulations, aimed at researchers, scientists, and professionals in energetic materials development.

Executive Summary

DNAN is a melt-castable explosive that serves as a less sensitive alternative to TNT.^{[1][2][3]} It is a flammable solid with a melting point of 94.6 °C.^{[1][2]} Formulations based on DNAN generally exhibit reduced sensitivity to impact, shock, and thermal stimuli.^[1] FOX-7, on the other hand, is a high-performance explosive with sensitivity characteristics comparable to nitramines, making it a potential replacement for RDX in melt-cast systems to achieve lower vulnerability with minimal performance loss.^{[1][4]} Studies show that FOX-7 is significantly less sensitive to impact and shock than RDX and is very insensitive to friction.^[5]

The primary trade-off in choosing between DNAN and FOX-7 based formulations often lies between sensitivity and performance. DNAN-based formulations are noted for their enhanced safety and better mechanical properties, while FOX-7 formulations aim to maintain high performance with reduced vulnerability compared to traditional RDX-based compositions.^{[4][6]}
^[7]

Quantitative Data Comparison


The following table summarizes the key performance parameters of DNAN and FOX-7 in various melt-cast formulations based on experimental data.

Formulation	Key Performance Parameter	Value	Reference(s)
DNAN-Based Formulations			
Pure DNAN (confined)	Velocity of Detonation (VOD)	5000-5690 m/s	[1]
DNAN/HMX (20/80)	Velocity of Detonation (VOD)	8336 m/s	[6][7]
Detonation Pressure	31.03 GPa	[6][7]	
Slow Cook-off Response	Burning	[6][7]	
Shock Sensitivity	No complete detonation at 4.51 GPa	[6][7]	
ARX-4027 (60% RDX / 40% DNAN)	Impact Sensitivity	Slightly lower than Composition B	[2]
Friction Sensitivity	Less sensitive than Composition B	[2]	
FOX-7/DNAN Formulations	VOD & Shock Sensitivity	Decreases with higher FOX-7 content	[1][8]
NTO/DNAN Formulations	Shock Insensitivity	More insensitive than FOX-7 formulations	[1][8]
FOX-7-Based Formulations			
FOX-7/TNT (30/70)	Velocity of Detonation (VOD)	7061 m/s	[5]
Thermal Decomposition Peak	256.8 °C	[5][9]	

General FOX-7/TNT Formulations	Vulnerability	Less vulnerable than RDX-based formulations	[4][10]
Shock Insensitivity	More insensitive than RDX-based formulations	[5]	
Impact & Friction Sensitivity	Less sensitive than TNT	[5]	
Thermal Stability	Greater than RDX/TNT formulations	[5][9]	
FOX-7/DNAN (60/40)	Shock & Friction Sensitivity	Less sensitive than TNT	[8]
Impact Sensitivity	More sensitive than TNT	[8]	

Logical Comparison of Formulation Properties

The following diagram illustrates the key comparative aspects between DNAN and FOX-7 based melt-cast formulations.

[Click to download full resolution via product page](#)

Caption: Comparison of DNAN and FOX-7 Formulation Properties.

Experimental Protocols

The data presented in this guide are derived from various experimental procedures. Below are summaries of the typical methodologies used for evaluating these energetic materials.

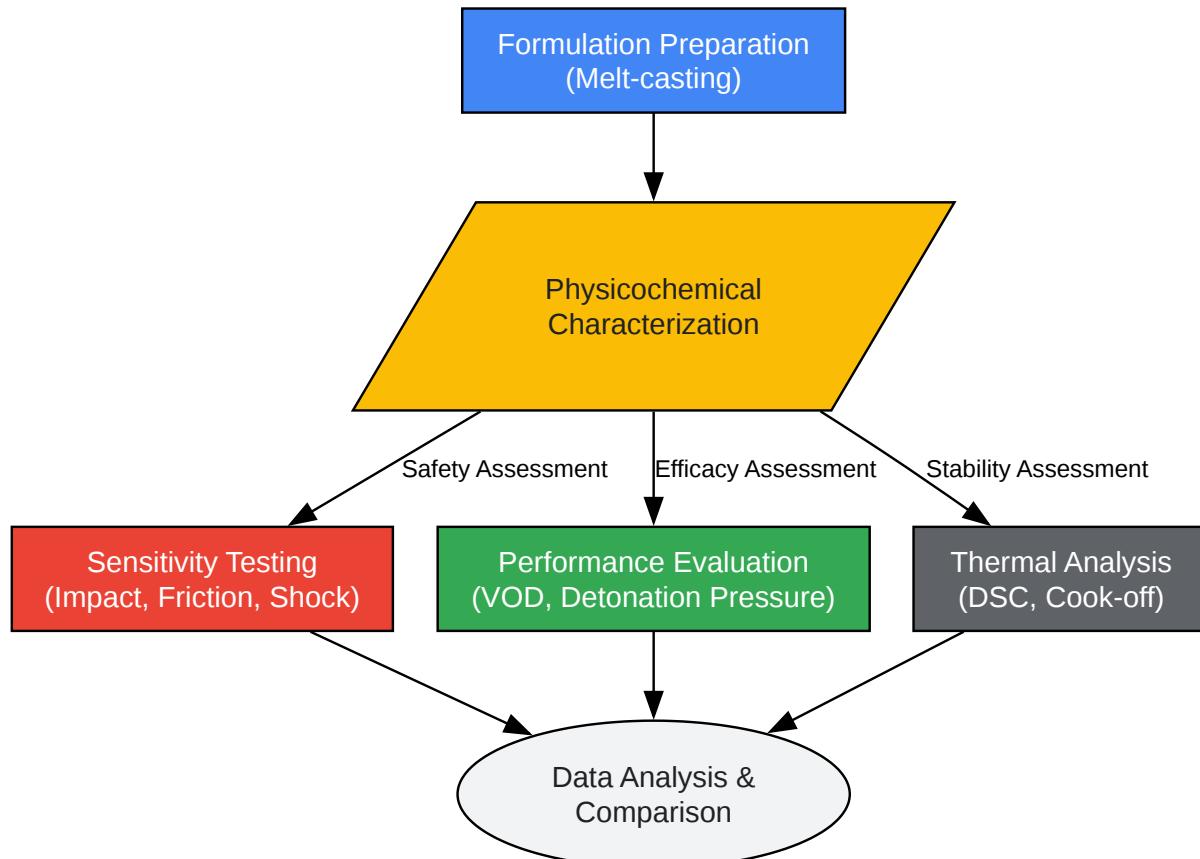
Sensitivity Testing

- Impact Sensitivity: This is often determined using a fall hammer method, such as the Rotter Impact Test. A specified weight is dropped from varying heights onto a sample of the explosive material to determine the height at which there is a 50% probability of causing an explosion (h₅₀).[\[2\]](#)[\[5\]](#)
- Friction Sensitivity: The BAM friction test is a standard method. It involves a porcelain plate with the test substance being moved under a loaded porcelain pin. The load is varied to determine the point at which ignition or explosion occurs.[\[2\]](#)[\[5\]](#)
- Shock Sensitivity: The UN Series 2 Gap Test is a common method to assess shock sensitivity. A donor charge is detonated, and the resulting shock wave passes through a variable-thickness attenuator (gap) before impacting the test sample. The maximum gap thickness through which detonation of the sample occurs is recorded.[\[2\]](#)

Performance Evaluation

- Velocity of Detonation (VOD): VOD is measured by casting the explosive formulation into a cylindrical charge of a specific diameter. The measurement is typically conducted using ionization probes or continuous wire resistance methods placed along the length of the charge to record the time it takes for the detonation wave to travel a known distance.[\[1\]](#)[\[5\]](#)
- Detonation Pressure: This can be calculated from the VOD and density of the explosive or measured directly using in-situ gauges.

Thermal Analysis


- Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal stability and decomposition characteristics of the formulations. A small sample is heated at a constant

rate, and the heat flow to or from the sample is measured relative to a reference. This reveals melting points and exothermic decomposition temperatures.[4][5]

- Slow Cook-off Test: This test evaluates the response of a confined explosive to a slow increase in temperature (e.g., 1 K/min). The level of reaction, ranging from no reaction to burning, explosion, or detonation, is observed.[6][7]

Experimental Workflow

The following diagram outlines a typical workflow for the characterization and comparison of new melt-cast explosive formulations.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wydawnictwa.ipolukasiewicz.gov.pl [wydawnictwa.ipolukasiewicz.gov.pl]
- 2. imemg.org [imemg.org]
- 3. scispace.com [scispace.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. scispace.com [scispace.com]
- 6. Comparison of Comprehensive Properties for DNAN and TNT-Based Melt-cast Explosives [energetic-materials.org.cn]
- 7. Comparison of Comprehensive Properties for DNAN and TNT-Based Melt-cast Explosives [energetic-materials.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Studies on FOX-7 Based Melt Cast High Explosive Formulations | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Comparison of DNAN and FOX-7 in melt-cast formulations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092663#comparison-of-dnan-and-fox-7-in-melt-cast-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com